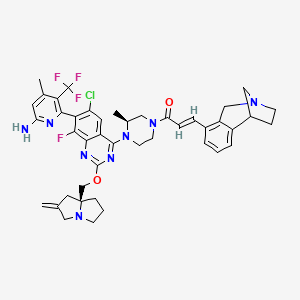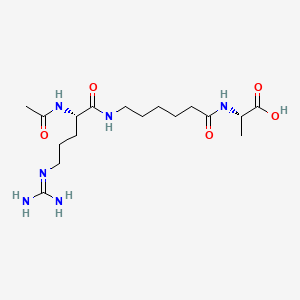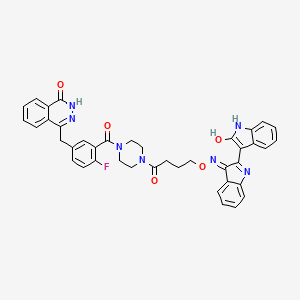
2-epi-Cucurbitacin B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-epi-Cucurbitacin B is a naturally occurring compound belonging to the cucurbitacin family, which are tetracyclic triterpenoids. These compounds are primarily found in plants of the Cucurbitaceae family. Cucurbitacins are known for their diverse biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-epi-Cucurbitacin B involves several steps, starting from simpler triterpenoid precursors. The process typically includes oxidation, reduction, and cyclization reactions. Specific reagents and catalysts are used to achieve the desired stereochemistry and functional group modifications .
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources, such as plants in the Cucurbitaceae family. The extraction process includes solvent extraction, followed by purification techniques like chromatography to isolate the compound in its pure form .
化学反応の分析
Types of Reactions: 2-epi-Cucurbitacin B undergoes various chemical reactions, including:
Oxidation: This reaction introduces oxygen-containing functional groups, enhancing the compound’s reactivity.
Reduction: This reaction reduces double bonds or carbonyl groups, modifying the compound’s structure.
Substitution: This reaction replaces one functional group with another, altering the compound’s properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce hydroxylated derivatives, while reduction can yield saturated compounds .
科学的研究の応用
2-epi-Cucurbitacin B has a wide range of scientific research applications:
作用機序
2-epi-Cucurbitacin B exerts its effects through several molecular mechanisms:
Apoptosis Induction: It promotes programmed cell death by activating apoptotic pathways.
Cell Cycle Arrest: It inhibits cell division by arresting the cell cycle at specific checkpoints.
Inhibition of Signal Transduction: It interferes with signaling pathways, such as the JAK-STAT pathway, which is crucial for cell growth and survival
類似化合物との比較
Cucurbitacin B: Shares similar biological activities but differs in its stereochemistry.
Cucurbitacin E: Known for its potent anticancer properties but has a different functional group arrangement.
Cucurbitacin D: Exhibits strong anti-inflammatory effects but varies in its acetylation pattern
Uniqueness: 2-epi-Cucurbitacin B is unique due to its specific stereochemistry, which influences its biological activity and potency. Its distinct molecular structure allows it to interact with different molecular targets compared to other cucurbitacins .
特性
分子式 |
C32H46O8 |
|---|---|
分子量 |
558.7 g/mol |
IUPAC名 |
[(E,6R)-6-[(2R,8S,9R,10R,13R,14S,16R,17R)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate |
InChI |
InChI=1S/C32H46O8/c1-17(33)40-27(2,3)13-12-23(36)32(9,39)25-21(35)15-29(6)22-11-10-18-19(14-20(34)26(38)28(18,4)5)31(22,8)24(37)16-30(25,29)7/h10,12-13,19-22,25,34-35,39H,11,14-16H2,1-9H3/b13-12+/t19-,20-,21-,22+,25+,29+,30-,31+,32+/m1/s1 |
InChIキー |
IXQKXEUSCPEQRD-PBMNGLKCSA-N |
異性体SMILES |
CC(=O)OC(C)(C)/C=C/C(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@H](C(=O)C4(C)C)O)C)C)C)O)O |
正規SMILES |
CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(=O)C4(C)C)O)C)C)C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-3-(4-sulfamoylphenyl)urea](/img/structure/B12368407.png)








![prop-2-enyl N-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamate](/img/structure/B12368463.png)
![6-Methoxy-3-[[4-[4-(2-methoxyacetyl)piperazine-1-carbonyl]cyclohexyl]methyl]-1-methylquinazoline-2,4-dione](/img/structure/B12368482.png)
